molecular formula C19H23NO2 B14290398 2-(Benzylamino)-3-phenoxyhex-5-en-2-ol CAS No. 138914-67-7

2-(Benzylamino)-3-phenoxyhex-5-en-2-ol

Cat. No.: B14290398
CAS No.: 138914-67-7
M. Wt: 297.4 g/mol
InChI Key: GCMSQGZHISTNPL-UHFFFAOYSA-N
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Description

2-(Benzylamino)-3-phenoxyhex-5-en-2-ol is an organic compound that features a benzylamino group, a phenoxy group, and a hexenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-3-phenoxyhex-5-en-2-ol typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a suitable precursor, such as a phenoxy-substituted hexenol derivative. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-3-phenoxyhex-5-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, where halogenated reagents can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogenated reagents like bromine (Br₂) or chlorine (Cl₂)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amine derivatives

    Substitution: Halogenated benzylamino derivatives

Scientific Research Applications

2-(Benzylamino)-3-phenoxyhex-5-en-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-3-phenoxyhex-5-en-2-ol involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylamino)-3-chlorohex-5-en-2-ol
  • 2-(Benzylamino)-3-methoxyhex-5-en-2-ol
  • 2-(Benzylamino)-3-phenylhex-5-en-2-ol

Uniqueness

2-(Benzylamino)-3-phenoxyhex-5-en-2-ol is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

138914-67-7

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

2-(benzylamino)-3-phenoxyhex-5-en-2-ol

InChI

InChI=1S/C19H23NO2/c1-3-10-18(22-17-13-8-5-9-14-17)19(2,21)20-15-16-11-6-4-7-12-16/h3-9,11-14,18,20-21H,1,10,15H2,2H3

InChI Key

GCMSQGZHISTNPL-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC=C)OC1=CC=CC=C1)(NCC2=CC=CC=C2)O

Origin of Product

United States

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